An In-depth Technical Guide to the Mechanism of Action of h-NTPDase8-IN-1
An In-depth Technical Guide to the Mechanism of Action of h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of h-NTPDase8-IN-1, a selective inhibitor of human Ectonucleoside Triphosphate Diphosphohydrolase 8 (h-NTPDase8). This document details the core mechanism, presents quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate further research and drug development efforts targeting the purinergic signaling cascade.
Core Mechanism of Action
h-NTPDase8 is a cell surface enzyme that plays a crucial role in regulating extracellular nucleotide concentrations. It primarily hydrolyzes adenosine triphosphate (ATP) and uridine triphosphate (UTP) to their respective diphosphates (ADP/UDP) and subsequently to monophosphates (AMP/UMP). Unlike some other members of the NTPDase family, NTPDase8 can transiently release ADP and UDP during this process. These nucleotides are signaling molecules that activate various P2 purinergic receptors, thereby modulating a wide range of physiological and pathophysiological processes, including inflammation and immune responses.
h-NTPDase8-IN-1 , identified as 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , is a potent and selective inhibitor of h-NTPDase8. By binding to the enzyme, h-NTPDase8-IN-1 blocks its hydrolytic activity. This inhibition leads to an accumulation of extracellular ATP and UTP and a reduction in the production of their metabolites, ADP, UDP, AMP, and UMP. The resulting alteration in the balance of these signaling molecules forms the basis of the inhibitor's mechanism of action, leading to modified activation of downstream purinergic receptors, such as the P2Y6 receptor.
Quantitative Data
The inhibitory potency and selectivity of h-NTPDase8-IN-1 have been characterized, demonstrating its utility as a specific tool for studying h-NTPDase8 function.
| Inhibitor | Target | IC50 (µM) | Reference |
| h-NTPDase8-IN-1 (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) | h-NTPDase8 | 0.28 ± 0.07 | [1][2] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to characterize the inhibitory activity of h-NTPDase8-IN-1 on h-NTPDase8.
In Vitro h-NTPDase8 Inhibition Assay using Malachite Green Phosphate Detection
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of h-NTPDase8-IN-1 against recombinant human NTPDase8. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, which is detected by the formation of a colored complex with malachite green and molybdate.
Materials:
-
Recombinant Human NTPDase8 (e.g., from Amsbio, MyBioSource)[3][4]
-
h-NTPDase8-IN-1 (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Malachite Green Phosphate Assay Kit (e.g., from Sigma-Aldrich, Echelon Biosciences, G-Biosciences)[5][6][7]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-660 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant h-NTPDase8 in assay buffer. The final concentration in the assay will need to be optimized to ensure linear phosphate release over the incubation time.
-
Prepare a stock solution of h-NTPDase8-IN-1 in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare a series of dilutions of h-NTPDase8-IN-1 in assay buffer to achieve a range of final concentrations for the IC50 curve (e.g., from 0.01 µM to 100 µM).
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
Prepare a phosphate standard curve using the provided phosphate standard.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the h-NTPDase8-IN-1 dilution (or vehicle control for 0% inhibition and no-enzyme control).
-
Add 50 µL of the diluted recombinant h-NTPDase8 enzyme to each well (except for the no-enzyme control, where assay buffer is added instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km of the enzyme for ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Convert the absorbance values to the amount of phosphate released using the phosphate standard curve.
-
Calculate the percentage of inhibition for each concentration of h-NTPDase8-IN-1 relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway modulated by h-NTPDase8 and a typical experimental workflow for inhibitor screening.
h-NTPDase8-Mediated Purinergic Signaling Pathway and its Inhibition
Caption: h-NTPDase8 signaling and inhibition.
Experimental Workflow for h-NTPDase8-IN-1 IC50 Determination
Caption: IC50 determination workflow.
Conclusion
h-NTPDase8-IN-1 is a valuable pharmacological tool for the investigation of h-NTPDase8's role in health and disease. Its selectivity allows for the precise dissection of purinergic signaling pathways modulated by this specific ectoenzyme. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers and drug developers aiming to modulate h-NTPDase8 activity for therapeutic benefit, particularly in the context of inflammatory and immune-related disorders. Further studies are warranted to fully elucidate the in vivo effects and therapeutic potential of h-NTPDase8 inhibition.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biorbyt.com [biorbyt.com]
- 3. amsbio.com [amsbio.com]
- 4. mybiosource.com [mybiosource.com]
- 5. 孔雀绿磷酸盐检测试剂盒 sufficient for 2500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 6. Malachite Green Assay Kit - Echelon Biosciences [echelon-inc.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
